2-Ethyl-6-(trifluoromethyl)aniline
Overview
Description
2-Ethyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N. It is characterized by the presence of an ethyl group at the second position and a trifluoromethyl group at the sixth position on the aniline ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that many pesticides and insecticides contain trifluoromethyl pyridine functional groups , suggesting that this compound may also interact with similar targets.
Mode of Action
It is known that chemicals used in agriculture, such as pesticides and herbicides, work by stopping a metabolic process essential to undesirable organisms . These chemicals act directly upon the organisms, eliminating or controlling them, such as interfering in their reproductive process .
Biochemical Pathways
It is known that anilines and halogens can induce metahemoglobin formation and also be toxic to the kidneys and the liver .
Pharmacokinetics
The compound has a molecular weight of 16112 , which may influence its bioavailability.
Result of Action
It is known that many pesticides and insecticides containing trifluoromethyl pyridine functional groups are used to improve therapeutic activity .
Action Environment
It is known that the compound is a liquid at room temperature , which may influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of a precursor compound followed by reduction to form the amine. For instance, a Friedel-Crafts acylation can be performed on a suitable aromatic compound, followed by conversion of the acyl group to an alkane, nitration, and subsequent reduction to yield the desired aniline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces amines .
Scientific Research Applications
2-Ethyl-6-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-6-(trifluoromethyl)phenol
- 2-Ethyl-6-(trifluoromethyl)benzaldehyde
- 2-Ethyl-6-(trifluoromethyl)benzoic acid
Uniqueness
2-Ethyl-6-(trifluoromethyl)aniline is unique due to the presence of both an ethyl and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-ethyl-6-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-2-6-4-3-5-7(8(6)13)9(10,11)12/h3-5H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDRKXSUXLBFLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602021 | |
Record name | 2-Ethyl-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81949-54-4 | |
Record name | 2-Ethyl-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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